PDGFR Tyrosine Kinase Inhibitory Contribution: 6,7-Dimethoxy Substitution Advantage Quantified
The 6,7-dimethoxy substitution pattern on the quinoline ring confers a measurable advantage in PDGF receptor tyrosine kinase (PDGF-RTK) inhibition compared to unsubstituted quinoline analogs. The SAR analysis explicitly states that the presence of 6,7-dimethoxy groups is advantageous for potent PDGF-RTK inhibition [1]. Optimum activity of approximately ≤20 nM (IC₅₀) was achieved when the 6,7-dimethoxyquinoline core was further substituted at the 3-position with lipophilic groups, establishing the 6,7-dimethoxyquinoline scaffold as a validated kinase inhibitor pharmacophore [2].
| Evidence Dimension | PDGF receptor tyrosine kinase (PDGF-RTK) inhibition potency |
|---|---|
| Target Compound Data | ≤20 nM IC₅₀ (for 3-substituted 6,7-dimethoxyquinoline derivatives) |
| Comparator Or Baseline | Unsubstituted quinoline analogs (activity advantage noted but not essential) |
| Quantified Difference | Dimethoxy substitution described as advantageous for potent inhibition; optimum activity ≤20 nM for substituted derivatives |
| Conditions | Cell-free PDGF-RTK enzymatic assay; 3-substituted 6,7-dimethoxyquinoline derivatives |
Why This Matters
This evidence establishes the 6,7-dimethoxyquinoline scaffold as a privileged structure for PDGFR-targeted programs, informing procurement for kinase inhibitor development where scaffold selection directly impacts lead optimization trajectories.
- [1] Maguire MP, Sheets KR, McVety K, Spada AP, Zilberstein A. A New Series of PDGF Receptor Tyrosine Kinase Inhibitors: 3-Substituted Quinoline Derivatives. J Med Chem. 1994;37:2129-2137. View Source
- [2] Maguire MP, Sheets KR, McVety K, Spada AP, Zilberstein A. A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives. J Med Chem. 1994;37(14):2129-37. View Source
